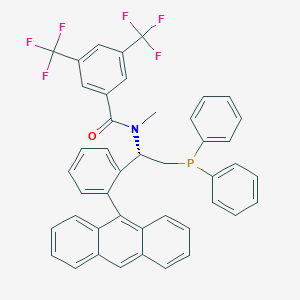![molecular formula C19H69N13O21P5+ B12817081 Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cellular signaling and metabolism. The addition of phosphate groups and a benzoylaminohexyl chain enhances its chemical properties, making it useful in diverse research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt involves multiple steps:
Protection of Hydroxyl Groups: Initially, the hydroxyl groups of myo-inositol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Benzoylaminohexyl Chain: The protected myo-inositol is then reacted with 6-(benzoylamino)hexyl bromide under basic conditions to introduce the benzoylaminohexyl chain.
Phosphorylation: The intermediate product undergoes phosphorylation using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to introduce the phosphate groups.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection, substitution, and phosphorylation reactions.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Myo-Inositol derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylaminohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized myo-inositol derivatives
Reduction: Reduced myo-inositol derivatives
Substitution: Substituted myo-inositol derivatives with various functional groups
Aplicaciones Científicas De Investigación
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Plays a role in cellular signaling pathways and is used in studies related to cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a component in biochemical assays.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Cellular Signaling: It participates in the phosphatidylinositol signaling pathway, influencing cellular processes like metabolism, growth, and survival.
Enzyme Interaction: It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate): A fully phosphorylated derivative of myo-inositol with different biological activities.
Myo-Inositol, 1,2,3,4,5-pentakis(dihydrogen phosphate): Another phosphorylated derivative with distinct chemical properties and applications.
Myo-Inositol, 1,2,3,4-tetrakis(dihydrogen phosphate): A less phosphorylated derivative with unique uses in research.
Uniqueness
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt is unique due to the presence of the benzoylaminohexyl chain, which imparts specific chemical properties and enhances its biological activity. This makes it particularly valuable in studies related to cellular signaling and therapeutic applications.
Propiedades
Fórmula molecular |
C19H69N13O21P5+ |
|---|---|
Peso molecular |
970.7 g/mol |
Nombre IUPAC |
undecaazanium;[(1S,2R,3R,4S,5S,6R)-2-(6-benzamidohexoxy)-3-(phosphonatoamino)-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C19H35N2O21P5.11H3N/c22-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-38-14-13(21-43(23,24)25)15(39-44(26,27)28)17(41-46(32,33)34)18(42-47(35,36)37)16(14)40-45(29,30)31;;;;;;;;;;;/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,22)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34)(H2,35,36,37)(H3,21,23,24,25);11*1H3/p+1/t13-,14-,15+,16+,17+,18-;;;;;;;;;;;/m1.........../s1 |
Clave InChI |
MOXRKZGJDFVEDL-NHGMPIMFSA-O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCCCCCCO[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])NP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])NP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


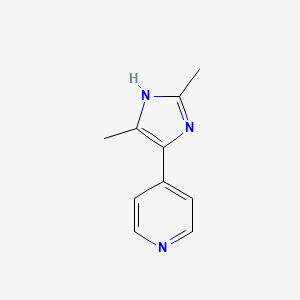
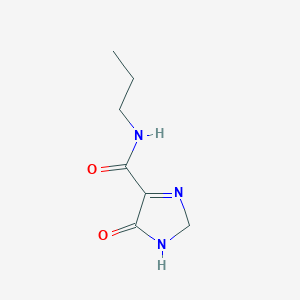

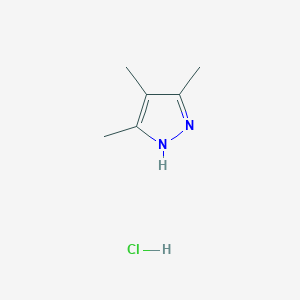
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
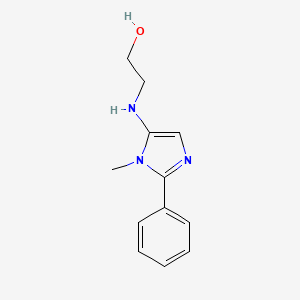
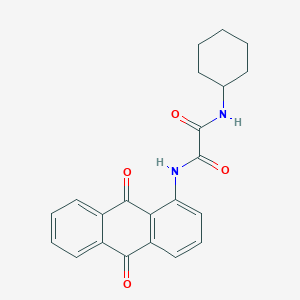


![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
